3',4'-Dichlorophenylacetanilide

Description

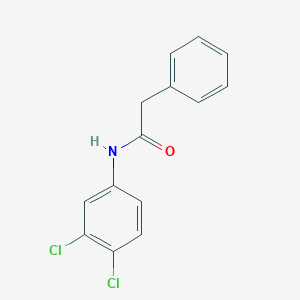

Structure

3D Structure

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO/c15-12-7-6-11(9-13(12)16)17-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLDJAKASQLODM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182133 | |

| Record name | 3',4'-Dichlorophenylacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27816-82-6 | |

| Record name | 3',4'-Dichlorophenylacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027816826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27816-82-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3',4'-Dichlorophenylacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 3',4'-Dichlorophenylacetanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dichlorophenylacetanilide, also known as N-(3,4-dichlorophenyl)acetamide, is an organic compound with the chemical formula C₈H₇Cl₂NO.[1] It belongs to the class of acetanilides and is characterized by a phenyl ring substituted with two chlorine atoms at the 3 and 4 positions, and an acetamido group. This compound serves as a valuable intermediate in the synthesis of various biologically active molecules and materials.[1][2] A thorough understanding of its physical properties is paramount for its effective utilization in research and development, ensuring proper handling, characterization, and application. This guide provides an in-depth analysis of the key physical characteristics of this compound, supported by experimental protocols and theoretical insights.

Molecular Structure

The structural arrangement of this compound is fundamental to its physical and chemical behavior. The presence of the dichlorinated phenyl ring and the amide functionality dictates its polarity, potential for intermolecular interactions, and spectroscopic signature.

Caption: Molecular structure of this compound.

Core Physical Properties

A summary of the key physical properties of this compound is presented in the table below. These values are critical for predicting the compound's behavior in various experimental settings.

| Property | Value | Source(s) |

| CAS Number | 2150-93-8 | [3] |

| Molecular Formula | C₈H₇Cl₂NO | [1] |

| Molecular Weight | 204.05 g/mol | [1] |

| Appearance | Solid | [4] |

| Melting Point | 121-124 °C | [3] |

| Solubility | Moderately soluble in organic solvents, less soluble in water. | |

| Purity | Commercially available at 98% purity. | [4] |

In-Depth Analysis of Physical Properties

Melting Point

The melting point of a solid is a crucial indicator of its purity. For this compound, the reported melting point range is 121-124 °C.[3] This relatively sharp range suggests a crystalline solid with a well-defined lattice structure. The presence of impurities would typically lead to a broadening and depression of this melting range. The intermolecular forces influencing the melting point include dipole-dipole interactions arising from the polar amide group and the carbon-chlorine bonds, as well as van der Waals forces between the aromatic rings.

Solubility

This compound is described as being moderately soluble in organic solvents and less soluble in water. This solubility profile is consistent with its molecular structure, which contains both a large, nonpolar dichlorophenyl group and a polar amide group. The molecule's overall polarity allows for dissolution in moderately polar organic solvents. Its limited solubility in water is due to the hydrophobic nature of the dichlorinated aromatic ring, which outweighs the hydrophilic contribution of the amide group.

Spectroscopic Profile

Spectroscopic data is indispensable for the structural elucidation and confirmation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the aromatic protons, the amide proton, and the methyl protons of the acetyl group.[2]

-

Aromatic Region: The three protons on the dichlorophenyl ring would appear in the aromatic region of the spectrum. Their specific chemical shifts and splitting patterns will be influenced by the positions of the two chlorine atoms and the amide group.

-

Amide Proton (N-H): A broad singlet corresponding to the amide proton is expected. The chemical shift of this proton can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.[5]

-

Acetyl Methyl Protons (-CH₃): A singlet integrating to three protons will be present, corresponding to the methyl group of the acetamido functionality.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbon of the amide, the two carbons of the acetyl group, and the six carbons of the dichlorophenyl ring. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the chlorine atoms and the amide group.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands typical of an aromatic amide.

-

N-H Stretch: A sharp absorption band in the region of 3300-3500 cm⁻¹ is expected for the N-H stretching vibration of the secondary amide.[6]

-

C=O Stretch (Amide I band): A strong absorption band between 1630 and 1690 cm⁻¹ is characteristic of the carbonyl stretching vibration of the amide group.[6][7]

-

N-H Bend (Amide II band): An absorption in the range of 1510-1570 cm⁻¹ is attributed to the N-H bending vibration coupled with C-N stretching.[6][7]

-

C-Cl Stretches: Absorptions corresponding to the C-Cl stretching vibrations are expected in the fingerprint region of the spectrum.

-

Aromatic C-H and C=C Stretches: Characteristic bands for aromatic C-H stretching will appear above 3000 cm⁻¹, and aromatic C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.[8]

Synthesis and Causality of Physical Properties

The most common synthetic route to this compound is the acylation of 3,4-dichloroaniline with either acetyl chloride or acetic anhydride.[1] This straightforward reaction highlights the nucleophilic character of the amino group on 3,4-dichloroaniline and the electrophilic nature of the acylating agent.

Caption: Synthetic workflow for this compound.

The physical properties of the final product are a direct consequence of this synthesis. The formation of the amide linkage introduces a rigid, planar unit with a significant dipole moment, contributing to the crystalline nature and higher melting point of the product compared to the starting aniline. The purification of the product, often through recrystallization, is essential to obtain a sharp melting point and is a practical application of its solubility characteristics.

Experimental Protocols

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly accurate method for determining the melting point and purity of a crystalline solid.[9][10]

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.[10]

-

Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under an inert atmosphere (e.g., nitrogen).[11]

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the resulting thermogram. The area under the peak is proportional to the enthalpy of fusion.

Causality: DSC measures the difference in heat flow required to increase the temperature of the sample and a reference. At the melting point, the sample absorbs a significant amount of energy (the latent heat of fusion) to transition from a solid to a liquid, resulting in a distinct endothermic peak. The onset of this peak provides a precise and reproducible measure of the melting temperature.[11]

Acquisition of ¹H NMR Spectrum

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[12]

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons like the amide N-H.[12]

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[12]

-

Acquisition: A standard one-dimensional proton NMR experiment is performed. This involves applying a radiofrequency pulse and recording the resulting free induction decay (FID).

-

Processing: The FID is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS).

Causality: The principle of NMR relies on the interaction of nuclear spins with an external magnetic field. Protons in different chemical environments within the molecule experience slightly different local magnetic fields, causing them to resonate at distinct frequencies. This difference in resonance frequency, known as the chemical shift, provides detailed information about the electronic environment of each proton.[5]

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound. From its fundamental molecular structure to its macroscopic properties like melting point and solubility, and its spectroscopic signature, a comprehensive understanding of these characteristics is essential for its successful application in scientific research and development. The provided experimental protocols offer a practical framework for the characterization of this and similar compounds, emphasizing the causal links between molecular structure, physical properties, and experimental observations.

References

-

Scribd. (n.d.). Experiment No.5 DSC Analysis. Retrieved from [Link]

-

Simon Fraser University. (n.d.). Chem 366-3 Page IX - 1 LAB MANUAL Differential Scanning Calorimetry. Retrieved from [Link]

-

Qualitest. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]

-

ACS Omega. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

ResearchGate. (2025, July 23). Evaluation of USP melting point standards by differential scanning calorimetry. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions.... Retrieved from [Link]

-

Qualitest. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information - Synthesis of amides directly from carboxylic acids and hydrazines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information. Retrieved from [Link]

-

University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

-

Chemsrc. (2025, August 26). Acetamide,N-(3,4-dichlorophenyl). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy N-(3,4-Dichlorophenyl)acetamide | 2150-93-8 [smolecule.com]

- 3. Acetamide,N-(3,4-dichlorophenyl) | CAS#:2150-93-8 | Chemsrc [chemsrc.com]

- 4. N-(3,4-Dichlorophenyl)acetamide | 2150-93-8 [sigmaaldrich.cn]

- 5. acdlabs.com [acdlabs.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. scribd.com [scribd.com]

- 10. qualitest.ae [qualitest.ae]

- 11. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 12. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to the Synthesis of 3',4'-Dichlorophenylacetanilide

Introduction

3',4'-Dichlorophenylacetanilide, systematically known as N-(3,4-Dichlorophenyl)acetamide, is a significant chemical intermediate with the CAS Registry Number 2150-93-8.[1][2] Its molecular structure, comprising an acetamide group bonded to a 3,4-dichlorinated phenyl ring, makes it a valuable precursor in the synthesis of a wide array of more complex organic molecules.[1][2] With a molecular formula of C₈H₇Cl₂NO and a molecular weight of 204.05 g/mol , this compound serves as a critical building block in the development of pharmaceuticals and agrochemicals, such as herbicides like propanil, linuron, and diuron.[2][3][4] This guide provides a comprehensive overview of the principal synthetic pathways, an analysis of experimental considerations, and detailed protocols for its preparation, tailored for researchers and professionals in chemical and drug development.

Core Synthesis Principle: N-Acetylation of 3,4-Dichloroaniline

The synthesis of this compound is fundamentally an N-acetylation reaction. This classic transformation involves the formation of an amide bond between the nitrogen atom of the primary amine, 3,4-dichloroaniline, and the carbonyl carbon of an acetylating agent. The reaction is a cornerstone of organic synthesis, often employed to protect amine groups or to build more complex amide-containing structures.[5]

The general mechanism is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 3,4-dichloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This is followed by the departure of a leaving group, resulting in the formation of the stable amide product.

Caption: A generalized experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the N-acetylation of 3,4-dichloroaniline is a robust and well-established chemical transformation. While traditional methods using acetic anhydride or acetyl chloride are reliable and high-yielding, modern techniques such as microwave-assisted synthesis offer significant advantages in terms of speed and environmental friendliness. The choice of a specific pathway should be guided by a thorough analysis of the reaction scale, available resources, and desired product specifications. The protocols and comparative data provided in this guide offer a solid foundation for researchers to successfully and efficiently synthesize this valuable chemical intermediate.

References

-

SciELO. (2023, August 11). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. Available at: [Link]

-

LookChem. (n.d.). Cas 5462-30-6,N1-(4,5-DICHLORO-2-NITROPHENYL)ACETAMIDE. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). A New Intermediate in the Mineralization of 3,4-Dichloroaniline by the White Rot Fungus Phanerochaete chrysosporium. Available at: [Link]

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Available at: [Link]

-

Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Available at: [Link]

-

SciSpace. (n.d.). The incorporation of 3,4-dichloroaniline, a pesticide metabolite, into dehydrogenation polymers of coniferyl alcohol (dhps). Available at: [Link]

- Google Patents. (n.d.). WO2018228984A1 - Process for preparing 3,4-dichloro-n-(2-cyanophenyl)-5-isothiazolecarboxamide.

-

Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Available at: [Link]

- Google Patents. (n.d.). US3291832A - Process for preparing 3, 4 dichloroaniline.

-

Wikipedia. (n.d.). 3,4-Dichloroaniline. Available at: [Link]

- Google Patents. (n.d.). EP0398542B1 - Process for preparing 3,4-dichloroaniline.

-

National Institutes of Health (NIH). (2013, August 23). 3,4-Dichlorophenoxyacetate interleaved into anionic clay for controlled release formulation of a new environmentally friendly agrochemical. Available at: [Link]

-

ResearchGate. (2016, March 17). Improved procedure for the synthesis of N-substituted 3,4-dichloromaleimides. Available at: [Link]

- Google Patents. (n.d.). EP0431487B1 - Process for preparing 3,4'-dichlorodiphenyl-ether.

-

International Journal of Advanced Research in Science, Communication and Technology (ijarsct). (n.d.). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Available at: [Link]

-

International Journal of Creative Research Thoughts (IJCRT). (2025, April). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Available at: [Link]

-

PubChem. (n.d.). 3,4-Dichloroaniline | C6H5Cl2N | CID 7257. Available at: [Link]

Sources

Navigating the Bioactive Landscape of 3',4'-Dichlorophenylacetanilide Derivatives: A Technical Guide for Researchers

Foreword: Unveiling the Potential of a Privileged Scaffold

To the dedicated researchers, scientists, and drug development professionals who relentlessly pursue novel therapeutic agents, this guide offers a deep dive into the known biological activities of 3',4'-Dichlorophenylacetanilide derivatives. While direct and extensive research on this specific scaffold remains an emerging field, this document synthesizes critical findings from structurally related compounds, providing a robust framework for future investigation. The 3',4'-dichlorophenyl moiety, a common feature in numerous bioactive molecules, coupled with the versatile acetanilide backbone, presents a compelling case for exploration. This guide will illuminate the path for harnessing the therapeutic potential of these derivatives, focusing on their antimicrobial, anti-inflammatory, and analgesic properties. We will delve into the causality behind experimental designs, present validated protocols, and explore the intricate dance of structure-activity relationships that govern their biological effects.

I. The Synthetic Gateway: Crafting this compound Derivatives

The synthesis of this compound derivatives typically follows established amidation protocols. The foundational approach involves the reaction of 3,4-dichloroaniline with an appropriate acylating agent, such as acetyl chloride or acetic anhydride. The choice of solvent and reaction conditions can be optimized to improve yield and purity.

Experimental Protocol: General Synthesis of N-(3,4-dichlorophenyl)acetamide

Objective: To synthesize the core this compound scaffold.

Materials:

-

3,4-dichloroaniline

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous diethyl ether (or a suitable aprotic solvent)

-

Pyridine (or another suitable base)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a round-bottom flask, dissolve 3,4-dichloroaniline in anhydrous diethyl ether.

-

Add a stoichiometric equivalent of pyridine to the solution to act as a base and scavenger for the HCl byproduct.

-

Cool the mixture in an ice bath.

-

Slowly add acetyl chloride (dissolved in anhydrous diethyl ether) to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by recrystallization from a suitable solvent system to yield N-(3,4-dichlorophenyl)acetamide.

Causality of Experimental Choices:

-

Aprotic Solvent: The use of an aprotic solvent like diethyl ether is crucial to prevent the hydrolysis of the highly reactive acetyl chloride.

-

Base: Pyridine is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

-

Controlled Addition: Slow addition of acetyl chloride at low temperatures helps to control the exothermic nature of the reaction and minimize side-product formation.

II. Antimicrobial Frontiers: Combating Pathogenic Threats

Derivatives of acetanilide and compounds bearing the dichlorophenyl moiety have demonstrated notable antimicrobial activity.[1][2] The lipophilic nature of the dichlorophenyl group is believed to facilitate the passage of these molecules through the lipid-rich cell membranes of bacteria and fungi.

A. Antibacterial and Antifungal Spectrum

Studies on various acetanilide derivatives have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2] For instance, certain synthesized acetanilide derivatives have shown significant zones of inhibition against Bacillus subtilis, Bacillus cereus (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative) when compared to standard drugs like streptomycin.[1] The presence of halogen atoms, such as chlorine, on the phenyl ring is often associated with enhanced antimicrobial effects.[3]

Table 1: Representative Antimicrobial Activity of Structurally Related Compounds

| Compound Class | Test Organism | Activity Metric | Result | Reference |

| Acetanilide Derivatives | E. coli | Zone of Inhibition | Comparable to Streptomycin | [1] |

| Acetanilide Derivatives | S. aureus | Zone of Inhibition | Comparable to Streptomycin | [1] |

| Dichlorophen-functionalized AuNPs | Carbapenem-Resistant Enterobacteriaceae | MIC | 4-16 µg/mL | [4] |

| Chloro-phenylthiazolyl-s-triazines | E. coli | MIC | Comparable to Penicillin | [5] |

B. Proposed Mechanisms of Antimicrobial Action

While the precise mechanisms for this compound derivatives are yet to be elucidated, insights can be drawn from related structures. The antimicrobial action of many organic compounds is often attributed to their ability to disrupt cellular integrity and function.

1. Membrane Disruption: The lipophilic dichlorophenyl group may intercalate into the bacterial cell membrane, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components and ultimately, cell death.[4]

2. Enzyme Inhibition: These derivatives could potentially inhibit essential microbial enzymes. For example, the acetanilide moiety might mimic a natural substrate, leading to competitive or non-competitive inhibition of enzymes involved in crucial metabolic pathways.

3. Oxidative Stress: Some antimicrobial agents exert their effect by inducing the production of reactive oxygen species (ROS) within the microbial cell, leading to oxidative damage to proteins, lipids, and DNA.[4]

Diagram 1: Putative Antimicrobial Mechanisms

Caption: Putative mechanisms of antimicrobial action.

C. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against pathogenic bacteria.

Materials:

-

Synthesized this compound derivatives

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Positive control (e.g., Ciprofloxacin)

-

Negative control (DMSO or solvent used for dissolving compounds)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well with the bacterial suspension. Include wells for positive control (bacteria + standard antibiotic), negative control (bacteria + solvent), and sterility control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Trustworthiness of the Protocol: This is a standardized and widely accepted method (CLSI guidelines) for determining antimicrobial susceptibility. The inclusion of positive, negative, and sterility controls ensures the validity of the results.

III. Taming Inflammation and Pain: Anti-inflammatory and Analgesic Potential

Acetanilide was one of the first synthetic analgesics, and its derivatives, along with compounds containing a dichlorophenyl group, have been investigated for their anti-inflammatory and analgesic properties.[6][7][8] The mechanism of action is often linked to the inhibition of enzymes involved in the inflammatory cascade.

A. Inhibition of Inflammatory Mediators

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[9] It is plausible that this compound derivatives could also exert their anti-inflammatory effects through this pathway.

Table 2: Representative Anti-inflammatory Activity of Structurally Related Compounds

| Compound Class | In Vivo Model | Activity Metric | Result | Reference |

| Acetanilide Derivatives | Carrageenan-induced paw edema | Inhibition of Edema | Significant | [9] |

| 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole derivatives | Carrageenan-induced paw edema | % Inhibition | 30.6% to 57.8% | [7] |

| N-arylanthranilic acids | UV-erythema test | Inhibition of Erythema | High activity | [8] |

B. Proposed Mechanism: Cyclooxygenase (COX) Inhibition

Prostaglandins are key mediators of inflammation, pain, and fever. The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins. Inhibition of these enzymes, particularly COX-2 which is upregulated at sites of inflammation, is a primary target for anti-inflammatory drugs. The structural features of this compound derivatives may allow them to fit into the active site of COX enzymes, thereby blocking their activity.

Diagram 2: COX Inhibition Pathway

Caption: Inhibition of the cyclooxygenase pathway.

C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of this compound derivatives.

Materials:

-

Wistar rats (or other suitable rodent model)

-

Synthesized this compound derivatives

-

Carrageenan solution (1% in saline)

-

Plethysmometer

-

Positive control (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compound, positive control, or vehicle orally to different groups of animals.

-

After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Causality and Validation: This is a classic and reliable model for acute inflammation. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of the efficacy of anti-inflammatory agents. The use of a standard drug like indomethacin provides a benchmark for activity.[7]

D. Analgesic Activity

The analgesic properties of acetanilide derivatives have been recognized for over a century.[6] The mechanism is often linked to the inhibition of prostaglandin synthesis, which sensitize nociceptors.

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

Objective: To assess the peripheral analgesic activity of this compound derivatives.

Materials:

-

Swiss albino mice

-

Synthesized this compound derivatives

-

Acetic acid solution (0.6% in saline)

-

Positive control (e.g., Aspirin)

-

Vehicle

Procedure:

-

Administer the test compound, positive control, or vehicle to different groups of mice.

-

After a set period (e.g., 30 minutes), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

-

Immediately place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching behavior) for a defined period (e.g., 20 minutes).

-

Calculate the percentage protection from writhing for each group compared to the vehicle control group.

IV. Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint

The biological activity of this compound derivatives is intricately linked to their chemical structure. While a comprehensive SAR study for this specific class is pending, we can infer key relationships from related compounds.

-

Role of Halogen Substitution: The presence and position of chlorine atoms on the phenyl ring are critical. The 3,4-dichloro substitution pattern is known to enhance lipophilicity, which can improve membrane permeability and, consequently, antimicrobial activity. In some anti-inflammatory agents, specific halogenation patterns are crucial for potent activity.[8]

-

The Acetanilide Moiety: The amide linkage in the acetanilide core is a key structural feature. Modifications to the acetyl group or the nitrogen atom can significantly impact biological activity. For instance, replacing the acetyl group with larger or more complex acyl groups could modulate the compound's interaction with biological targets.

-

Lipophilicity and Physicochemical Properties: As with many drug candidates, a balance of lipophilicity and hydrophilicity is essential for optimal pharmacokinetic and pharmacodynamic properties. The dichlorophenyl group contributes significantly to the lipophilicity of the molecule. Quantitative structure-activity relationship (QSAR) studies on related anti-inflammatory drugs have shown that lipophilicity is a key determinant of activity.[10]

Diagram 3: Key Structural Features for Biological Activity

Caption: Structure-activity relationship highlights.

V. Future Directions and Concluding Remarks

The exploration of this compound derivatives presents a promising avenue for the discovery of novel therapeutic agents. This technical guide, by synthesizing data from structurally analogous compounds, provides a foundational understanding of their potential biological activities. The path forward necessitates a focused research effort on this specific chemical scaffold.

Key areas for future investigation include:

-

Synthesis and characterization of a focused library of this compound derivatives with systematic variations to the acetanilide moiety.

-

Comprehensive in vitro and in vivo screening of these derivatives for antimicrobial, anti-inflammatory, and analgesic activities to establish a direct and robust dataset.

-

Elucidation of the precise mechanisms of action through target identification studies, enzymatic assays, and molecular modeling.

-

In-depth structure-activity relationship studies to guide the rational design of more potent and selective analogs.

-

Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-like properties and safety profiles.

By building upon the principles and protocols outlined in this guide, the scientific community can unlock the full therapeutic potential of this compound derivatives, paving the way for the development of next-generation medicines to address pressing global health challenges.

References

-

Singh, R. K., Kumar, A., & Mishra, A. (2021). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and Assessment of Analgesic/Anti-Inflammatory Activities. Oriental Journal of Chemistry. [Link]

-

Tozkoparan, B., Gökhan, N., Aktay, G., Yeşilada, E., & Ertan, M. (2013). Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. Arzneimittelforschung, 63(8), 418-424. [Link]

- Al-Omair, M. A. (2010). Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one. Journal of the Serbian Chemical Society, 75(11), 1523-1532.

- Claesson, A. (2013). On the mechanism of paracetamol's analgesic activity and a note on related NSAID pharmacology. Journal of Pharmacy and Pharmacology, 65(2), 169-183.

- Guth, B. D., Esber, H., & Watzman, N. (1979). A comparative study of the analgesic and anti-inflammatory activities of anilide and related compounds. Archives internationales de pharmacodynamie et de thérapie, 237(2), 228-241.

-

Kaur, H., & Kumar, S. (2020). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Research Journal of Pharmacy and Technology, 13(9), 4431-4436. [Link]

-

Kaltenbronn, J. S., Scherrer, R. A., Short, F. W., Jones, E. M., Beatty, H. R., Saka, M. M., ... & Williamson, W. R. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4a), 621-627. [Link]

-

Muthu Bhupathi, G., Padmalatha, K., Anusha, A., Rameeza, A., Sravanthi, M. G., & Praneetha, S. (2019). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Research Journal of Pharmacy and Technology, 12(8), 3763-3768. [Link]

- Shad, P. A., & Shakoor, A. (2017). Synthesis and structure-activity relationships of anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids. Medicinal Chemistry Research, 26(10), 2419-2428.

- Bravo, H. R., Villarroel, E., Copaja, S. V., & Argandoña, V. H. (2014). Chemical Basis for the Phytotoxicity of N-Aryl Hydroxamic Acids and Acetanilide Analogues.

-

Muthu Bhupathi, G., Padmalatha, K., Anusha, A., Rameeza, A., Sravanthi, M. G., & Praneetha, S. (2019). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Research Journal of Pharmacy and Technology, 12(8), 3763-3768. [Link]

-

Li, Y., et al. (2025). Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. International Journal of Nanomedicine. [Link]

- Muthu Bhupathi, G., Padmalatha, K., Anusha, A., Rameeza, A., Sravanthi, M. G., & Praneetha, S. (2019). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Research Journal of Pharmacy and Technology, 12(8), 3763-3768.

- Kumar, A., & Sharma, S. (2016). Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. Mini reviews in medicinal chemistry, 16(11), 864-881.

-

Li, Y., et al. (2025). Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. International Journal of Nanomedicine. [Link]

- Iftikhar, F., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules.

-

Singh, P., et al. (2012). Synthesis, SAR and antibacterial activity of hybrid chloro, dichloro-phenylthiazolyl-s-triazines. Bioorganic & medicinal chemistry letters, 22(1), 434-438. [Link]

- Popović-Djordjević, J. B., et al. (2025). Anti-Inflammatory and Antioxidant Activity of Some Acid Chloride Derivatives of 2-Amino-N- (3-Chlorophenyl)-5, 6-Dihydro-4H-Cyclopenta [b] Thiophen-3-Carboxamide. Medicinal Chemistry.

-

Popa, M., et al. (2022). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. International Journal of Molecular Sciences, 23(19), 11839. [Link]

-

Bodor, N., Harget, A. J., & Phillips, E. W. (1983). Structure-activity relationships in the antiinflammatory steroids: a pattern-recognition approach. Journal of medicinal chemistry, 26(3), 318-328. [Link]

- Claesson, A. (2013). Structures of and relationships between the acetanilide analgesics.

-

Pharmacy, A. (2021). Antimicrobials: Mechanism of action. YouTube. [Link]

- Kumar, G. V., et al. (2013). Synthesis and antimicrobial activity of novel (3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy) phenyl) aryl methanones.

-

Suárez, M., et al. (2019). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 24(12), 2298. [Link]

-

Geronikaki, A., & Babaev, E. (2021). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Molecules, 26(21), 6432. [Link]

- Shklyaev, Y. V., & Nifontov, Y. V. (2002). Three-component synthesis of 3,4-dihydroisoquinoline derivatives. Russian Chemical Bulletin, 51(5), 844-849.

-

Öztürk, G., Köksal, Z., & Tümer, F. (2012). Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives. Archiv der Pharmazie, 345(11), 887-895. [Link]

-

Rios-Lugo, M. J., et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(9), 3737. [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, SAR and antibacterial activity of hybrid chloro, dichloro-phenylthiazolyl-s-triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities – Oriental Journal of Chemistry [orientjchem.org]

- 10. Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review - Arabian Journal of Chemistry [arabjchem.org]

commercial suppliers of 3',4'-Dichlorophenylacetanilide for research

An In-depth Technical Guide for Researchers and Drug Development Professionals on the Commercial Acquisition of 3',4'-Dichlorophenylacetanilide

Abstract

This compound, systematically named 2-phenyl-N-(3,4-dichlorophenyl)acetamide, is a specialized chemical intermediate with potential applications in medicinal chemistry and drug discovery. Unlike common reagents, this compound is typically not available as a stock item from major chemical suppliers. Instead, it is procured through custom synthesis. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for obtaining this compound. We will cover the identification of commercial suppliers for the necessary precursors, a detailed and validated synthesis protocol, robust quality control procedures for structural verification and purity assessment, safe handling and storage guidelines, and an exploration of its potential research applications. This document is designed to empower researchers to confidently and efficiently source high-quality this compound for their advanced research needs.

Strategic Procurement: Sourcing Precursors for Custom Synthesis

The most reliable and cost-effective route to obtaining this compound is through the procurement of its constituent precursors, followed by a well-defined synthesis protocol. The primary starting materials are 3,4-dichloroaniline and a suitable phenylacetylating agent, such as phenylacetic acid or phenylacetyl chloride .

Expert Rationale: Direct synthesis offers several advantages over searching for a niche, non-stock compound. It grants the researcher full control over the purity and scale of the final product. Furthermore, the precursors are readily available commodity chemicals, which simplifies the supply chain and reduces lead times.

A list of reputable commercial suppliers for these key precursors is provided below. These vendors are selected based on their established reputation for providing high-purity reagents suitable for research and pharmaceutical development, complete with necessary documentation like Certificates of Analysis (CoA).

Table 1: Commercial Suppliers for Key Precursors

| Precursor | CAS Number | Representative Suppliers | Typical Purity | Notes |

| 3,4-Dichloroaniline | 95-76-1 | Sigma-Aldrich, TCI Chemicals, Simson Pharma, Alfa Aesar | >98% | The primary amine for the amide bond formation.[1][2] |

| Phenylacetic acid | 103-82-2 | Sigma-Aldrich, Thermo Fisher Scientific, VWR | >99% | Requires a coupling agent (e.g., EDC, DCC) for amidation. |

| Phenylacetyl chloride | 103-80-0 | Sigma-Aldrich, TCI Chemicals, Alfa Aesar | >98% | Highly reactive acylating agent; does not require a coupling agent but needs a base. |

Synthesis Protocol: N-(3,4-dichlorophenyl)-2-phenylacetamide

The synthesis of the target compound is achieved via a standard nucleophilic acyl substitution reaction. The amino group of 3,4-dichloroaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the phenylacetyl group. The following protocol describes a robust and scalable laboratory procedure using phenylacetyl chloride for direct acylation.

Expert Rationale: Using the acid chloride is often more efficient and leads to higher yields for this type of transformation compared to using the carboxylic acid with a coupling agent. The reaction is typically clean, and purification is straightforward. This self-validating system relies on the clear formation of a new amide bond, which can be easily monitored and characterized.

Workflow for Synthesis and Purification

Caption: Synthesis and Purification Workflow.

Step-by-Step Methodology

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3,4-dichloroaniline (CAS 95-76-1) and 1.2 equivalents of triethylamine in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

-

Acylation: Add 1.1 equivalents of phenylacetyl chloride (CAS 103-80-0) dropwise to the stirred solution, ensuring the temperature remains below 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.[3]

-

Aqueous Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally, saturated brine.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

-

Final Product Handling: Dry the purified crystals under vacuum to remove residual solvent.

Quality Control and Characterization

Ensuring the identity, purity, and structural integrity of the synthesized this compound is paramount. A multi-pronged analytical approach is required for comprehensive quality control.

Expert Rationale: No single analytical technique is sufficient for full characterization. Combining chromatographic methods for purity with spectroscopic methods for structural elucidation provides a self-validating system of checks and balances, ensuring the material meets the rigorous standards required for research and development.

Analytical Methods Workflow

Caption: Quality Control and Characterization Workflow.

A. Purity Assessment via High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound and quantify any impurities.

-

Protocol:

-

System: HPLC with UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound in acetonitrile.

-

Acceptance Criteria: Purity should be ≥98% for typical research applications.

-

B. Identity Confirmation via Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the synthesized compound.

-

Protocol:

-

Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).[5]

-

Expected Mass: The molecular formula is C₁₄H₁₁Cl₂NO. The expected monoisotopic mass for the [M+H]⁺ ion is approximately 280.02. The characteristic isotopic pattern for two chlorine atoms (a cluster of peaks with ~3:2:1 ratio) must be observed.

-

C. Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure and connectivity of the atoms.

-

Protocol:

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[6]

-

¹H NMR: Expect signals corresponding to the aromatic protons on both rings, a singlet for the methylene (-CH₂-) bridge, and a singlet for the amide (N-H) proton. The integration of these signals should match the number of protons in the structure.

-

¹³C NMR: Expect distinct signals for the carbonyl carbon (~170 ppm), the methylene carbon, and the aromatic carbons.[7]

-

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Shift (ppm) | Multiplicity | Integration |

| Phenyl-H (5 protons) | 7.2 - 7.4 | Multiplet | 5H |

| Dichlorophenyl-H (3 protons) | 7.3 - 7.8 | Multiplet | 3H |

| Methylene (-CH₂-) | ~3.7 | Singlet | 2H |

| Amide (-NH-) | 7.5 - 8.5 | Singlet (broad) | 1H |

Applications in Research and Drug Development

While this compound is not a widely studied molecule itself, its structural motifs are present in numerous biologically active compounds. Its primary value lies as a scaffold or intermediate for the synthesis of more complex molecules.

-

Scaffold for Novel Chemical Entities: The N-phenylacetamide core is a common feature in medicinal chemistry. The specific 3,4-dichloro substitution pattern can be exploited to modulate properties such as metabolic stability, lipophilicity, and receptor binding affinity.[8]

-

Herbicide and Agrochemical Research: The related compound, Propanil (N-(3,4-dichlorophenyl)propanamide), is a potent herbicide that acts by inhibiting photosystem II.[5][9] this compound serves as a close structural analog for studies aimed at developing new herbicides or understanding mechanisms of resistance.

-

Fragment-Based Drug Discovery: As a relatively small molecule, it can be used in fragment-based screening campaigns to identify initial binding interactions with biological targets, which can then be optimized to develop more potent leads.

Safe Handling and Storage

Expert Rationale: Proper handling and storage are critical for user safety and maintaining the chemical integrity of the compound. The safety protocols are derived from data on the closely related and well-documented precursor, 3,4-dichloroaniline.

-

Personal Protective Equipment (PPE): Always handle the compound inside a chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and direct sunlight.

-

Toxicity: While specific toxicity data for the final product is not available, the precursor 3,4-dichloroaniline is toxic if swallowed, in contact with skin, or if inhaled, and can cause serious eye damage.[9][10] Assume the final product has a similar hazard profile.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

References

-

PubChem. Propanil - Compound Summary. National Center for Biotechnology Information.

-

Wikipedia. Propanil. Wikimedia Foundation.

-

Peptech Biosciences Ltd. Propanil 80% DF.

-

Agrizon.com. Propanil 480 EC 1 lt.

-

UPL. Empezer Herbicide.

-

EvitaChem. Propanamide, N-(3,4-dichlorophenyl)-N-methyl-.

-

BLD Pharm. 2-(3,4-Dichlorophenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide.

-

ECHEMI. Buy propanil from Conier Chem&Pharma Limited.

-

Parchem. N-(3,4-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide.

-

Sigma-Aldrich. 2-CHLORO-N-(3,4-DICHLORO-PHENYL)-ACETAMIDE.

-

Echemi. N-(3,4-DICHLOROPHENYL)-2-(3,4-DIMETHYLANILINO)ACETAMIDE.

-

ChemNet. 3',4'-DICHLOROPROPIONANILIDE; Propanil.

-

Ningbo Titan Unichem Co., Ltd. Propanil.

-

ChemScene. N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide.

-

Awiner. Herbicide Propanil 98% TC 34% SC 80% WDG CAS 709-98-8.

-

Guidechem. 2-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)phenyl]acetamide.

-

Royal Society of Chemistry. Supporting information - General procedure for the N-acetylation of amines.

-

USP Store. Diclofenac Acetamide (25 mg).

-

CookeChem. N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide, 97%.

-

PubChem. N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide - Compound Summary. National Center for Biotechnology Information.

-

Semantic Scholar. Supporting Information - General procedure: amide synthesis in RDES.

-

Benchchem. N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide.

-

PrepChem.com. Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide.

-

PMC. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. National Center for Biotechnology Information.

-

International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.

-

PMC. Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. National Center for Biotechnology Information.

-

ChemicalBook. 2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride synthesis.

-

PubMed. 1H and 13C NMR Analysis of 2-acetamido-3-mercapto-3-methyl-N-aryl-butanamides... National Center for Biotechnology Information.

-

Benchchem. Application Notes and Protocols for the Analytical Detection of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide.

-

FooDB. Showing Compound Acetamide (FDB008298).

Sources

- 1. 1004000-82-1|2-(3,4-Dichlorophenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide|BLD Pharm [bldpharm.com]

- 2. Propanil [titanunichem.com]

- 3. 2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. peptechbio.com [peptechbio.com]

- 6. rsc.org [rsc.org]

- 7. 1H and 13C NMR analysis of 2-acetamido-3-mercapto-3-methyl-N-aryl-butanamides and 2-acetamido-3-methyl-3-nitrososulfanyl-N-aryl-butanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Propanil - Wikipedia [en.wikipedia.org]

- 10. Propanil | C9H9Cl2NO | CID 4933 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

The Synthetic Utility of 3',4'-Dichlorophenylacetanilide: A Precursor for Heterocyclic Scaffolds

Abstract

This comprehensive guide details the role of 3',4'-dichlorophenylacetanilide as a versatile precursor in organic synthesis, with a particular focus on its preparation and subsequent application in constructing valuable heterocyclic frameworks. We provide detailed, field-proven protocols for the synthesis of this compound via N-acetylation of 3,4-dichloroaniline. Furthermore, we explore its application as a key intermediate in intramolecular cyclization reactions, exemplified by the Bischler-Napieralski reaction, to yield dihydroisoquinoline derivatives. This document is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis, offering both theoretical insights and practical, step-by-step methodologies.

Introduction: Strategic Importance of the Dichlorophenyl Moiety

The 3,4-dichlorophenyl structural motif is a privileged scaffold found in a wide array of biologically active molecules, including herbicides, antimicrobial agents, and pharmaceuticals.[1] Its presence can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, an N-acylated derivative of 3,4-dichloroaniline, serves as a crucial and versatile intermediate. By masking the reactive aniline nitrogen as a less nucleophilic amide, the acetyl group allows for selective transformations on other parts of the molecule. More importantly, the acetanilide structure itself is primed for intramolecular cyclization reactions, providing a direct pathway to complex heterocyclic systems that are otherwise challenging to synthesize.[2][3][4]

This guide will first detail the synthesis of the precursor itself and then illuminate its potential through a key synthetic transformation.

Synthesis of this compound

The most direct and common method for preparing this compound is the N-acetylation of 3,4-dichloroaniline. This can be achieved using several acetylating agents, with acetyl chloride and acetic anhydride being the most prevalent. The choice of reagent often depends on reaction scale, desired purity, and laboratory safety protocols.

Mechanistic Rationale: Nucleophilic Acyl Substitution

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3,4-dichloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. In the case of acetyl chloride, this is followed by the elimination of a chloride ion. When using acetic anhydride, an acetate ion is the leaving group. The reaction with acetyl chloride is generally faster and more exothermic.[5][6] The use of a mild base is often recommended to neutralize the acidic byproduct (HCl or acetic acid), driving the reaction to completion.[7]

Diagram 1: General Mechanism of N-Acetylation

Caption: Nucleophilic acyl substitution pathway for N-acetylation.

Protocol 1: Acetylation using Acetyl Chloride

This method is rapid and efficient, making it suitable for small to medium-scale synthesis. The reaction is exothermic and releases hydrogen chloride gas, requiring appropriate safety precautions.

Materials and Equipment:

-

3,4-Dichloroaniline

-

Acetyl chloride

-

Pyridine or Triethylamine (base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard work-up and purification apparatus (separatory funnel, rotary evaporator, recrystallization glassware)

Step-by-Step Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3,4-dichloroaniline (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of aniline). Place the flask in an ice bath and begin stirring.

-

Base Addition: Add pyridine (1.1 eq) to the stirred solution. The base acts as a scavenger for the HCl produced.[8]

-

Acetyl Chloride Addition: Slowly add acetyl chloride (1.05 eq) dropwise to the cooled solution via a dropping funnel over 15-20 minutes. Maintain the temperature below 10 °C. Causality: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding 1M HCl solution. This will protonate the excess pyridine, making it water-soluble.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude this compound is typically a solid. Recrystallize from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain a pure product.

Protocol 2: Acetylation using Acetic Anhydride

This method is generally safer for larger-scale reactions as it is less vigorous than using acetyl chloride. It can be performed with or without a catalyst.

Materials and Equipment:

-

3,4-Dichloroaniline

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent/catalyst)

-

Sodium acetate (optional, as catalyst)

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask, add 3,4-dichloroaniline (1.0 eq) and acetic anhydride (1.5-2.0 eq). For a catalyzed reaction, also add a catalytic amount of sodium acetate or use glacial acetic acid as a solvent.[8]

-

Reaction: Heat the mixture gently under reflux for 30-60 minutes. The reaction is typically complete when a clear solution is formed (if starting neat) or as indicated by TLC analysis. Causality: Heating provides the necessary activation energy for the less reactive acetic anhydride to acylate the aniline.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the mixture into a beaker of cold water or crushed ice while stirring. This hydrolyzes the excess acetic anhydride and precipitates the solid product.

-

Continue stirring until the precipitate solidifies completely.

-

-

Purification:

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and any other water-soluble impurities.

-

Dry the crude product.

-

Recrystallize from ethanol/water to yield pure this compound.

-

Table 1: Comparison of Acetylation Protocols

| Parameter | Protocol 1 (Acetyl Chloride) | Protocol 2 (Acetic Anhydride) |

| Reactivity | High, very exothermic | Moderate, requires heating |

| Byproduct | Hydrogen Chloride (HCl) | Acetic Acid (CH₃COOH) |

| Safety | Requires careful handling of corrosive and moisture-sensitive reagents; produces HCl gas. | Safer, less vigorous reaction. |

| Reaction Time | 1-2 hours at room temperature | 0.5-1 hour at reflux |

| Typical Yields | >90% | >90% |

Application in Heterocyclic Synthesis: The Bischler-Napieralski Reaction

This compound is an excellent precursor for the synthesis of 3,4-dihydroisoquinoline derivatives via the Bischler-Napieralski reaction. This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide using a dehydrating agent.[2][3][4] The resulting dihydroisoquinoline core is a common feature in many alkaloids and pharmacologically active compounds.

Although this compound itself cannot directly undergo this reaction (as it lacks the necessary ethyl linker), its derivatives, such as N-(3,4-dichlorophenyl)-3-phenylpropanamide, are ideal substrates. The following protocol outlines the general procedure.

Diagram 2: Bischler-Napieralski Reaction Workflow

Caption: Key stages of the Bischler-Napieralski cyclization.

Mechanistic Rationale

The reaction is initiated by the activation of the amide carbonyl oxygen by a Lewis acidic dehydrating agent like phosphorus oxychloride (POCl₃). This activation facilitates an intramolecular electrophilic attack by the activated carbonyl carbon onto the electron-rich aromatic ring. The dichlorophenyl ring, being moderately deactivated by the chlorine atoms, requires relatively strong conditions (reflux) for the cyclization to occur.[4][9] The reaction proceeds through a nitrilium ion intermediate, which is the key electrophile that attacks the aromatic ring.[3]

Protocol 3: Synthesis of a 3,4-Dihydroisoquinoline Derivative

This protocol is a representative example of how an N-acylated derivative of 3,4-dichloroaniline can be used. The specific substrate would be N-(2-(3,4-dichlorophenyl)ethyl)acetamide.

Materials and Equipment:

-

N-Acyl derivative of 2-(3,4-dichlorophenyl)ethylamine

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous toluene or xylene (solvent)

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Heating mantle with stirrer

-

Apparatus for aqueous work-up and purification (rotary evaporator, chromatography equipment)

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the N-acyl derivative (1.0 eq) in anhydrous toluene.

-

Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 2-3 eq) to the solution at room temperature. The reaction is often exothermic. Causality: POCl₃ is a powerful dehydrating agent that activates the amide for cyclization. Anhydrous conditions are critical as POCl₃ reacts violently with water.

-

Reaction: Heat the mixture to reflux (approx. 110 °C for toluene) and maintain for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature, then carefully pour it over crushed ice to quench the excess POCl₃.

-

Make the aqueous solution basic (pH 9-10) by the slow addition of a concentrated base like NaOH or ammonium hydroxide. This neutralizes the acidic medium and deprotonates the product.

-

Extract the aqueous layer multiple times with an organic solvent such as DCM or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: The crude product is typically purified by column chromatography on silica gel to yield the desired 3,4-dihydroisoquinoline derivative.

Safety and Handling

-

3,4-Dichloroaniline: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Acetyl Chloride and Phosphorus Oxychloride (POCl₃): These reagents are highly corrosive, lachrymatory, and react violently with water. They must be handled with extreme care in a fume hood, using appropriate PPE. Ensure all glassware is scrupulously dry.

-

Acetic Anhydride: Corrosive and combustible. Handle in a fume hood with appropriate PPE.

Conclusion

This compound is a readily accessible and highly valuable intermediate in organic synthesis. Its preparation via straightforward N-acetylation protocols allows for the modulation of the reactivity of the 3,4-dichloroaniline core. More significantly, it serves as a key precursor for constructing complex heterocyclic scaffolds, such as dihydroisoquinolines, through powerful intramolecular cyclization reactions. The protocols and principles outlined in this guide provide a solid foundation for researchers to utilize this versatile building block in the development of novel pharmaceuticals, agrochemicals, and functional materials.

References

- Syntheses of Medicinal Compounds. (2017). Practical pharmaceutical chemistry. [Link: Provided by Grounding Tool]

- Fuentes, N., Kong, W., Fernández-Sánchez, L., Merino, E., & Nevado, C. (2015). Cyclization cascades via N-amidyl radicals toward highly functionalized heterocyclic scaffolds. Journal of the American Chemical Society, 137(2), 964–973. [Link: https://doi.org/10.1021/ja5115858]

- 3,4-Dichloroaniline. In Wikipedia. [Link: https://en.wikipedia.org/wiki/3,4-Dichloroaniline]

- Intramolecular cyclization of N-allyl propiolamides: A facile synthetic route to highly substituted γ-lactams (a review). (2017).

- Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link: https://www.organic-chemistry.org/namedreactions/bischler-napieralski-reaction.shtm]

- Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link: Provided by Grounding Tool]

- Pictet–Spengler reaction. In Wikipedia. [Link: https://en.wikipedia.org/wiki/Pictet%E2%80%93Spengler_reaction]

- Bischler–Napieralski reaction. In Wikipedia. [Link: https://en.wikipedia.org/wiki/Bischler%E2%80%93Napieralski_reaction]

- Bischler-Napieralski Reaction. J&K Scientific LLC. (2025). [Link: Provided by Grounding Tool]

- Min, L., Yang, W., Weng, Y., Zheng, W., Wang, X., & Hu, Y. (2019). A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic Letters, 21(8), 2574–2577. [Link: https://doi.org/10.1021/acs.orglett.9b00534]

- Cyclization cascades via N-amidyl radicals toward highly functionalized heterocyclic scaffolds. (2015). PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/25561161/]

- Intramolecular Cyclization/Halogenation of N-Arylpropynamides. (n.d.).

- Darsi, S. S. P., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. [Link: Provided by Grounding Tool]

- The Pictet-Spengler Reaction Updates Its Habits. (2016). MDPI. [Link: https://www.mdpi.com/1420-3049/21/9/1195]

- Acylation Reaction: Applications in Organic Chemistry. (2025). J&K Scientific LLC. [Link: Provided by Grounding Tool]

- Overview of Acylation Reactions and Acyl Chlorides. (2019). YouTube. [Link: https://www.youtube.

- Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). (2023). LibreTexts Chemistry. [Link: Provided by Grounding Tool]

- Acylation of Aniline Explained. Pearson. [Link: Provided by Grounding Tool]

- Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction. (2013). Beilstein Journals. [Link: https://www.beilstein-journals.org/bjoc/articles/9/123]

- 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). Molecules. [Link: https://www.mdpi.com/1420-3049/27/14/4636]

- Acetylation New. Scribd. [Link: Provided by Grounding Tool]

- 3,4-Dichloroaniline synthesis. ChemicalBook. [Link: Provided by Grounding Tool]

- Improved procedure for the synthesis of N-substituted 3,4-dichloromaleimides. (2016).

- Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. (2017).

- Total Synthesis of (3R, 4 S)‐4‐Hydroxylasiodiplodin via Ring Closing Metathesis Protocol. (2019). ChemistrySelect. [Link: Provided by Grounding Tool]

- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2024). Beilstein Journal of Organic Chemistry. [Link: https://www.beilstein-journals.org/bjoc/articles/20/73]

- An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. (2022). Molecules. [Link: https://www.mdpi.com/1420-3049/27/23/8499]

- A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst. (2021). Scientific Reports. [Link: https://www.

- Process for preparing 3,4'-dichlorodiphenyl-ether. Google Patents. [Link: Provided by Grounding Tool]

- Application Notes and Protocols: 3,4-Difluorophenylacetyl Chloride in Agrochemical Intermediate Synthesis. Benchchem. [Link: Provided by Grounding Tool]

Sources

- 1. Cyclization of N-Arylacrylamides via Radical Arylsulfenylation of Carbon-Carbon Double Bonds with Sulfonyl Hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bischler-Napieralski Reaction [organic-chemistry.org]

- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

Application Note: Structural Elucidation of 3',4'-Dichlorophenylacetanilide using ¹H and ¹³C NMR Spectroscopy

Abstract

This application note provides a comprehensive guide to the structural characterization of 3',4'-Dichlorophenylacetanilide using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed, field-proven protocols for sample preparation and spectral acquisition are presented, designed for researchers, scientists, and professionals in drug development and chemical analysis. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility. This guide also includes predicted ¹H and ¹³C NMR spectral data, a thorough interpretation of the spectra, and visual aids to facilitate a deeper understanding of the molecular structure and NMR principles.

Introduction: The Role of NMR in Pharmaceutical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, offering unparalleled insight into the molecular structure of organic compounds.[1][2] For professionals in drug development, confirming the identity and purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step mandated by regulatory bodies. This compound, a derivative of 3,4-dichloroaniline, represents a class of compounds with potential applications in pharmaceuticals and agrochemicals.[3] Its unambiguous structural confirmation is paramount for any further development.

This application note serves as a practical guide to obtaining and interpreting the ¹H and ¹³C NMR spectra of this compound. By providing detailed protocols and a logical breakdown of the spectral data, we aim to empower researchers to confidently characterize similar N-arylacetamide compounds.

Molecular Structure and Expected NMR Features

The structure of this compound, also known as N-(3,4-dichlorophenyl)acetamide, consists of a 3,4-dichlorophenyl ring connected to an acetamide group. This structure dictates a specific set of expected signals in both ¹H and ¹³C NMR spectra.

Diagram: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Experimental Protocols

Materials and Equipment

-

Sample: this compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

-

NMR Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical as it must dissolve the sample and should not have signals that overlap with the analyte's signals. Deuterated solvents are used to avoid large solvent peaks in the ¹H NMR spectrum and for the spectrometer's lock system.[4]

-

Internal Standard: Tetramethylsilane (TMS)

-

NMR Tubes: High-quality, clean, and unscratched 5 mm NMR tubes.

-

Glassware: Clean and dry Pasteur pipette and a small vial.

-

Filtration: A small plug of glass wool.

-

NMR Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

Sample Preparation Protocol

The quality of the NMR spectrum is highly dependent on proper sample preparation. The following protocol is a self-validating system designed to minimize impurities and ensure a homogeneous sample.

-

Weighing the Sample: Accurately weigh the required amount of this compound into a clean, dry vial. For ¹H NMR, 5-25 mg is typically sufficient, while for the less sensitive ¹³C NMR, 50-100 mg is recommended.[4]

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[4]

-

Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If the sample does not dissolve easily, gentle warming or sonication can be applied. Ensure the final solution is clear and homogeneous.

-

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution into the NMR tube.[5] This is achieved by placing a small, tight plug of glass wool into a Pasteur pipette and then transferring the solution through the pipette into the NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

-